2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-6-8-15(9-7-14)12-24-19(27)13-30-22-25-17-10-11-29-20(17)21(28)26(22)18-5-3-2-4-16(18)23/h2-11H,12-13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKJBJCPXBKVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a synthetic derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16FN3O3S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Biological Activity Overview
Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Thieno[3,2-d]pyrimidines may modulate inflammatory pathways.
The biological activity of 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives inhibit protein kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic signaling cascades leading to programmed cell death in cancer cells.
Anticancer Studies
A study by Fayad et al. (2019) identified novel anticancer properties through screening a drug library on multicellular spheroids. The results indicated that the thieno[3,2-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines such as breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.5 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
Research indicates that derivatives similar to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
Case Studies
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a thieno[3,2-d]pyrimidine derivative showed a partial response in 30% of participants, highlighting the compound's potential as an adjunct therapy.
- Case Study on Inflammatory Diseases : In vitro studies demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory conditions.
Q & A
Advanced Question
- Formulation : Use co-solvents (10% DMSO/PBS) or lipid-based nanoemulsions .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the 4-methylbenzyl position .
What are common side reactions during synthesis?
Basic Question
- Oxidation : Thiol intermediates may oxidize to disulfides; use argon atmosphere and reducing agents (e.g., TCEP) .
- Ester Hydrolysis : Acetamide groups hydrolyze under acidic conditions; monitor pH during workup .
How are crystal structure discrepancies resolved?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) resolves packing ambiguities. For example, a 2024 study corrected a misassigned dihedral angle (120° vs. 105°) using SC-XRD .
What computational methods predict bioactivity?
Advanced Question
- Docking Studies : AutoDock Vina models interactions with EGFR (PDB: 1M17) to prioritize analogs .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
How to design analogs for improved metabolic stability?
Advanced Question
- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug Strategies : Mask acetamide as a tert-butyl carbamate for slower hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
